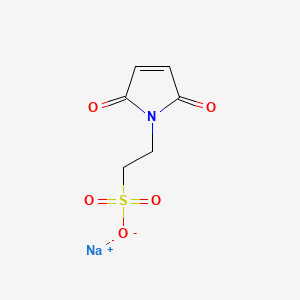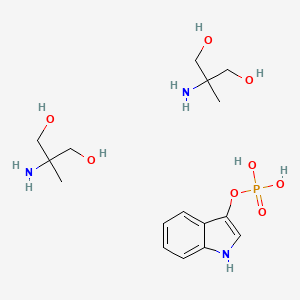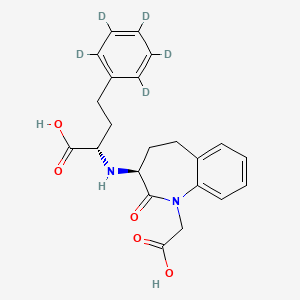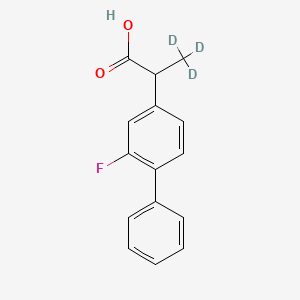
Flurbiprofen-d3
Vue d'ensemble
Description
Le Flurbiprofène-d3 est une forme deutérée du flurbiprofène, un anti-inflammatoire non stéroïdien (AINS) utilisé pour traiter la douleur et l'inflammation. Les atomes de deutérium dans le Flurbiprofène-d3 remplacent les atomes d'hydrogène dans la molécule de flurbiprofène d'origine, ce qui peut aider à étudier la pharmacocinétique et le métabolisme du médicament. Ce composé est particulièrement utile dans la recherche scientifique en raison de sa stabilité et de sa capacité à fournir des résultats analytiques plus précis.
Mécanisme D'action
Target of Action
Flurbiprofen-d3, like its parent compound Flurbiprofen, primarily targets the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound reversibly inhibits the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , thereby reducing the production of prostaglandins . As a result, the inflammatory response is dampened, leading to a reduction in pain and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2), effectively reducing the production of prostaglandins .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to that of Flurbiprofen. Flurbiprofen is rapidly absorbed and has a distribution volume of 0.12 L/kg . It is metabolized in the liver via the CYP2C9 enzyme, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . The elimination half-life is between 4.7 to 5.7 hours, and it is excreted in the urine, with less than 3% excreted as unchanged drug and about 70% primarily as metabolites .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual factors such as the patient’s age, renal function, and hepatic function can also influence the drug’s action . For example, in patients with impaired renal function, the elimination of Flurbiprofen metabolites may be reduced, and in patients with impaired hepatic function, protein binding may be decreased .
Analyse Biochimique
Biochemical Properties
Flurbiprofen-d3, like its parent compound Flurbiprofen, is known to interact with cyclooxygenase (COX) enzymes, which play crucial roles in inflammation, fever, and pain . The interaction between this compound and COX enzymes leads to the inhibition of prostaglandin synthesis, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to improve cell proliferation at low concentrations . At high concentrations, it inhibits cell proliferation . This indicates that this compound can influence cell function and cellular processes in a dose-dependent manner.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to COX enzymes, leading to the inhibition of prostaglandin synthesis This results in the reduction of inflammation, pain, and fever
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit temporal effects. For example, a study found that the administration of this compound prior to hepatic ischemia/reperfusion ameliorates mitochondrial and hepatocellular damage through inhibition of mitochondrial permeability transition and inactivation of GSK-3β .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low concentrations of this compound were found to improve cell proliferation, while high concentrations inhibited cell proliferation . More studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 enzyme CYP2C9 . The metabolic pathways of this compound involve hydroxylation, which is carried out by the same enzymes and microbes as its parent compound, Flurbiprofen .
Transport and Distribution
Studies on Flurbiprofen, the parent compound, suggest that it is rapidly absorbed and highly bound (>99%) to plasma albumin , which may also apply to this compound.
Subcellular Localization
Given its biochemical properties and the known localization of its parent compound, Flurbiprofen, it is likely that this compound is localized in the same cellular compartments where COX enzymes are found, such as the endoplasmic reticulum .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Flurbiprofène-d3 implique l'incorporation d'atomes de deutérium dans la molécule de flurbiprofène. Une méthode courante est la réaction de couplage du propionate de 2-(4-amino-3-fluorophényl)éthyle avec le benzène pour obtenir le propionate de 2-(2-fluoro-4-biphényl)éthyle. Ceci est suivi d'une diazotation en utilisant du nitrite de sodium ou du nitrite d'isoamyle et du gel de silice comme agent déshydratant. Le produit final, le Flurbiprofène-d3, est obtenu après hydrolyse .
Méthodes de production industrielle
La production industrielle du Flurbiprofène-d3 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. L'utilisation de techniques avancées telles que les réacteurs à écoulement continu et la synthèse automatisée peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le Flurbiprofène-d3 subit diverses réactions chimiques, notamment :
Oxydation : Le Flurbiprofène-d3 peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle du Flurbiprofène-d3 en alcools.
Substitution : L'halogénation et d'autres réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs tels que le chlore ou le brome dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du Flurbiprofène-d3 peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
Le Flurbiprofène-d3 a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier la pharmacocinétique et le métabolisme du flurbiprofène.
Biologie : Aide à comprendre les voies biologiques et les interactions du flurbiprofène dans les organismes vivants.
Médecine : Utilisé dans le développement et les tests de médicaments pour évaluer l'efficacité et la sécurité du flurbiprofène et de ses dérivés.
Industrie : Employé dans la production de produits pharmaceutiques et comme étalon de contrôle de la qualité dans les processus de fabrication
Mécanisme d'action
Le Flurbiprofène-d3, comme son homologue non deutéré, exerce ses effets en inhibant l'enzyme cyclooxygénase (COX). Cette enzyme est responsable de la conversion de l'acide arachidonique en prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. En inhibant la COX, le Flurbiprofène-d3 réduit la production de prostaglandines, soulageant ainsi la douleur et l'inflammation .
Comparaison Avec Des Composés Similaires
Le Flurbiprofène-d3 est comparé à d'autres AINS tels que l'ibuprofène, le kétoprofène et le diclofénac. Bien que tous ces composés partagent un mécanisme d'action similaire, le Flurbiprofène-d3 est unique en raison de la présence d'atomes de deutérium, qui améliorent sa stabilité et fournissent des résultats analytiques plus précis. Cela rend le Flurbiprofène-d3 particulièrement précieux dans les milieux de recherche où des mesures précises sont essentielles .
Composés similaires
- Ibuprofène
- Kétoprofène
- Diclofénac
- Naproxène
Chacun de ces composés a ses propres propriétés et applications uniques, mais le Flurbiprofène-d3 se démarque en raison de sa stabilité accrue et de son utilité dans la recherche.
Propriétés
IUPAC Name |
3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661984 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185133-81-6 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


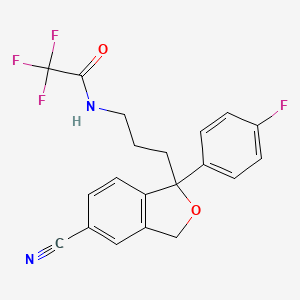


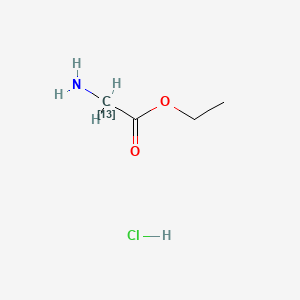
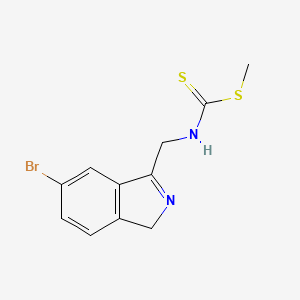
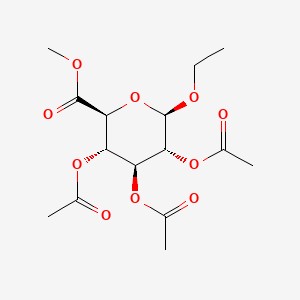
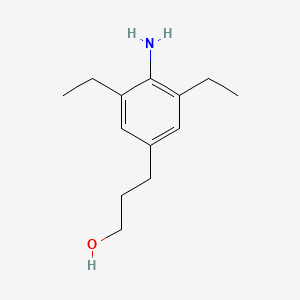
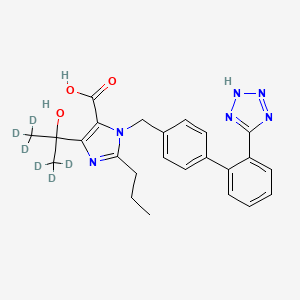
![3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one](/img/structure/B562577.png)
